Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate
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Overview
Description
Preparation Methods
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of anthranilamide with ethyl oxalate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the quinazoline ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be compared with other quinazoline derivatives, such as:
Ethyl 4-quinazolone-2-carboxylate: This compound is also a quinazoline derivative and can be synthesized from anthranilamide and ethyl oxalate.
Quinazolinone derivatives: These compounds have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Properties
CAS No. |
1956383-25-7 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate |
InChI |
InChI=1S/C17H13ClN2O2/c1-2-22-17(21)15-13-5-3-4-6-14(13)19-16(20-15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3 |
InChI Key |
OYNVNVNOUAGZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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